(4-Methylbenzyl)hydrazine dihydrochloride
Overview
Description
(4-Methylbenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its solid physical form and is typically stored at room temperature under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzyl)hydrazine dihydrochloride typically involves the reaction of (4-Methylbenzyl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme can be represented as follows:
(4-Methylbenzyl)hydrazine+2HCl→(4-Methylbenzyl)hydrazine dihydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or hydrazides.
Scientific Research Applications
(4-Methylbenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Employed in proteomics research to study protein modifications and interactions.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-Methylbenzyl)hydrazine dihydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity underlies its use in biochemical research, where it can modify proteins and other biomolecules, thereby affecting their function and interactions .
Comparison with Similar Compounds
Similar Compounds
Hydrazine dihydrochloride: A simpler hydrazine derivative with similar reactivity but lacking the methylbenzyl group.
(4-Methoxybenzyl)hydrazine dihydrochloride: Similar structure with a methoxy group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
(4-Methylbenzyl)hydrazine dihydrochloride is unique due to the presence of the methylbenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other hydrazine derivatives may not be as effective .
Properties
IUPAC Name |
(4-methylphenyl)methylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-2-4-8(5-3-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASAOSVLPBEFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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